Dimethyl 5-methylpyridine-2,3-dicarboxylate
Overview
Description
Dimethyl 5-methylpyridine-2,3-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 3 positions and a methyl group at the 5 position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been noted to interact with various cellular components, influencing their function and behavior .
Mode of Action
It’s known that the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester is a key step in the synthesis of imidazolinones . This suggests that the compound may interact with its targets through a bromination reaction, leading to changes in the target’s structure and function .
Biochemical Pathways
Related compounds have been used in the oxidation of 2- and 3-halogenated quinolines to 5- and 6-halopyridine-2,3-dicarboxylic acids , suggesting that Dimethyl 5-methylpyridine-2,3-dicarboxylate may also influence similar biochemical pathways.
Result of Action
The compound’s potential role in the synthesis of imidazolinones suggests that it may have significant effects at the molecular level .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 45-50°C and a predicted boiling point of 292.2±35.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-methylpyridine-2,3-dicarboxylate can be synthesized through several methods. One common method involves the reaction of 5-methylpyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the dimethyl ester .
Another method involves the esterification of 5-methylpyridine-2,3-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction also requires heating and results in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Bromination: The compound can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Hydrogenation: The ester groups can be reduced to alcohols using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), organic solvent (e.g., dichloromethane), room temperature.
Hydrogenation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed
Bromination: 5-bromomethylpyridine-2,3-dicarboxylic acid dimethyl ester.
Hydrogenation: 5-methylpyridine-2,3-dicarboxylic acid dimethyl alcohol.
Hydrolysis: 5-methylpyridine-2,3-dicarboxylic acid.
Scientific Research Applications
Dimethyl 5-methylpyridine-2,3-dicarboxylate has several applications in scientific research:
Comparison with Similar Compounds
Dimethyl 5-methylpyridine-2,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2,3-pyridinedicarboxylate: Lacks the methyl group at the 5 position, resulting in different reactivity and applications.
Dimethyl 4-methylpyridine-2,3-dicarboxylate: The methyl group is at the 4 position, leading to variations in chemical behavior and uses.
Dimethyl 5-ethylpyridine-2,3-dicarboxylate: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic applications .
Properties
IUPAC Name |
dimethyl 5-methylpyridine-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOJTLPEGLTEFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888856 | |
Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
112110-16-4 | |
Record name | 2,3-Dimethyl 5-methyl-2,3-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112110-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112110164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl 5-methylpyridine-2,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What insights does the research provide about the bromination of Dimethyl 5-methylpyridine-2,3-dicarboxylate?
A1: The research paper investigates the mechanism and kinetics of bromination for this compound []. While the provided abstract doesn't detail the specific findings, it suggests the research likely explores the reaction pathway, identifies potential intermediates, and determines the rate-determining steps involved in the bromination process. This information is valuable for understanding the reactivity of this specific compound and can be relevant for designing synthetic strategies involving similar pyridine derivatives.
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